S1PR1 Agonist Potency (EC50) Comparison: RP101442 vs. Parent Drug Ozanimod
RP101442 demonstrates substantially higher potency for human S1PR1 compared to its parent prodrug, Ozanimod. This is a critical differentiation for in vitro studies aiming to achieve maximal receptor activation at lower compound concentrations. In a direct head-to-head analysis using [35S]-GTPγS binding assays, Ozanimod exhibits an EC50 of 4.3 nM at S1PR1, whereas RP101442 (as the active metabolite) achieves EC50 values between 0.19 nM and 2.6 nM in various assays, representing up to a 22-fold increase in potency [1].
| Evidence Dimension | S1PR1 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.19 nM (high-sensitivity assay) and 2.6 nM (standard assay) |
| Comparator Or Baseline | Ozanimod: EC50 = 4.3 nM |
| Quantified Difference | 22.6-fold (4.3 nM / 0.19 nM) to 1.7-fold (4.3 nM / 2.6 nM) increase in potency relative to parent drug |
| Conditions | In vitro [35S]-GTPγS binding assay using recombinant human S1PR1 expressed in CHO cell membranes |
Why This Matters
This potency differential is essential for assay design; using Ozanimod as a surrogate for metabolite activity would underestimate the true pharmacodynamic effect and lead to incorrect concentration-response relationships in vitro.
- [1] TTD Co-Target Database. Sphingosine-1-phosphate receptor 1 (S1PR1) Co-Target Information. Target ID: T13852. View Source
